(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride
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Overview
Description
“(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1934900-46-5 . Its molecular weight is 240.11 . The IUPAC name for this compound is the same as its common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7Cl2NO2S/c1-5-2-6 (3-7 (8)10-5)4-13 (9,11)12/h2-3H,4H2,1H3 . This code is a unique identifier that provides information about the molecular structure of the compound.Scientific Research Applications
Synthesis and Chemical Structure Studies
- Synthesis and Ring Openings : (2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride is used in the synthesis of various compounds. A study by Upadhyaya et al. (1997) discussed its use in the formation of methanesulfonates and their subsequent cyclization and hydrolyses, contributing to the understanding of chemical structures and reactivities (Upadhyaya et al., 1997).
Methodology Improvement in Synthesis
- Methanesulfonyl Chloride Preparation : A method described by Hanai and Okuda (1977) for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6 showcases the chemical's role in refining synthetic procedures and enhancing yields (Hanai & Okuda, 1977).
Advanced Applications in Drug Development
- Drug Synthesis and Enhancement : The compound is instrumental in the development of pharmaceuticals. Pesti et al. (2000) used it for functionalizing pyridine in the synthesis of a cognition enhancer drug candidate (Pesti et al., 2000).
Role in Understanding Chemical Kinetics
- Kinetic Studies : Studies like those by Choi et al. (2000) focus on the solvolytic reaction of methanesulfonyl chloride, offering insights into chemical kinetics and reaction mechanisms (Choi et al., 2000).
Applications in Cancer Research
- Antineoplastic Evaluation : Research by Shealy and Krauth (1993) explored analogues of clomesone, a compound derived from methanesulfonyl chloride, for anticancer activity, highlighting its potential in oncology research (Shealy & Krauth, 1993).
Environmental and Energy Applications
- Methane Conversions : Kang et al. (2017) investigated the catalytic decomposition of methanesulfonyl chloride for methane conversions, demonstrating its relevance in environmental and energy research (Kang et al., 2017).
Electrochemical Applications
- Ionic Liquid Studies : Su et al. (2001) studied the electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid, showing its use in advanced material sciences (Su et al., 2001).
Safety and Hazards
properties
IUPAC Name |
(2-chloro-6-methylpyridin-4-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-5-2-6(3-7(8)10-5)4-13(9,11)12/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBFUTPESPTSSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride | |
CAS RN |
1934900-46-5 |
Source
|
Record name | (2-chloro-6-methylpyridin-4-yl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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